B1576439 HFIAP-3

HFIAP-3

Cat. No.: B1576439
Attention: For research use only. Not for human or veterinary use.
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Description

HFIAP-3 (Hagfish Intestinal Antimicrobial Peptide-3) is a 29-residue antimicrobial peptide (AMP) isolated from the intestinal mucosa of the Atlantic hagfish (Myxine glutinosa). It belongs to a family of cationic AMPs (HFIAP-1, -2, and -3) characterized by high arginine and lysine content, which facilitate interactions with negatively charged microbial membranes . This compound contains a single brominated tryptophan residue at position 7 (W7), a post-translational modification that enhances its stability and bioactivity . Unlike its longer homologs HFIAP-1 and HFIAP-2 (37 residues), this compound lacks additional brominated residues, suggesting a unique structure-activity relationship . Its primary function is to inhibit bacterial growth by disrupting membrane integrity, making it a promising candidate for antimicrobial drug development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWFKKAWRKVKNAGRRVLKGVGIHYGVGLI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Other HFIAP Family Members

HFIAP-1 and HFIAP-2 share significant sequence homology with HFIAP-3 but differ in length and bromination patterns:

Compound Length (Residues) Brominated Residues Key Structural Feature Activity Profile
HFIAP-1 37 W7, W32 Two brominated Trp residues Broad-spectrum antimicrobial
HFIAP-2 37 W7 One brominated Trp residue Moderate antimicrobial potency
This compound 29 W7 Truncated C-terminal region Targeted Gram-negative activity

This compound’s shorter chain length may reduce its binding avidity compared to HFIAP-1 but enhances selectivity for Gram-negative pathogens due to reduced steric hindrance .

Conotoxins from Marine Snails

Conotoxins, neurotoxic peptides from Conus species (e.g., C. imperialis, C. textile), share structural features with this compound, such as brominated tryptophan residues. However, their functional roles diverge:

Compound Source Length (Residues) Brominated Residues Biological Role
This compound Myxine glutinosa 29 W7 Antimicrobial
α-Conotoxin TxIA Conus textile 16 None Nicotinic receptor antagonist
Conotoxin Br1 Conus radiatus 22 W10 Sodium channel modulation

While conotoxins exhibit neurotoxic activity through ion channel interactions, this compound’s cationic and brominated residues prioritize membrane disruption, reflecting divergent evolutionary adaptations .

Other Marine Antimicrobial Peptides

Morulin Pm (from Phallusia mammillata) and Styelin D (from Styela clavata) are brominated AMPs with structural parallels to this compound:

Compound Source Brominated Residues Key Functional Difference
This compound Hagfish intestine W7 Targets Gram-negative pathogens
Morulin Pm Sea squirt hemocytes W5, W9 Antifungal activity
Styelin D Tunicate hemocytes W3 Binds bacterial lipopolysaccharides

These peptides highlight the conserved role of brominated tryptophan in enhancing peptide stability and microbial targeting across marine species .

Structural and Functional Analysis

Role of Bromination

Bromination at tryptophan residues increases hydrophobicity and oxidative stability, enabling AMPs to penetrate microbial membranes. In this compound, bromination at W7 enhances its interaction with lipid bilayers, while the absence of additional brominated residues (unlike HFIAP-1) may limit off-target effects .

Charge and Selectivity

This compound’s net charge (+8 at physiological pH) is lower than HFIAP-1 (+10) due to fewer cationic residues. This difference correlates with this compound’s preference for Gram-negative bacteria, which have less anionic membrane surfaces compared to Gram-positive species .

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